Superior Carbonic Anhydrase II Inhibition Potency of the 4-Nitrobenzenesulfonamide Pharmacophore
The 4-nitrobenzenesulfonamide scaffold, which defines the target compound, demonstrates high-affinity inhibition of Carbonic Anhydrase II (CA-II). The parent 4-nitrobenzenesulfonamide exhibits a Ki of 0.200 nM and an IC50 of 400 nM against human CA-II [1]. This potency is a direct result of the electron-withdrawing para-nitro group, which enhances the acidity of the sulfonamide NH, a critical factor for zinc coordination in the enzyme's active site. The 2-nitro isomer (CAS 1585937-80-9) and unsubstituted benzenesulfonamide are known CA inhibitors, but their potencies are significantly lower due to altered electronic and steric interactions, highlighting the non-interchangeable nature of these scaffolds for CA-targeted research .
| Evidence Dimension | Inhibitory potency against human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Ki = 0.200 nM; IC50 = 400 nM (for parent 4-nitrobenzenesulfonamide scaffold) |
| Comparator Or Baseline | 2-nitrobenzenesulfonamide and unsubstituted benzenesulfonamide; potency is reduced due to lack of para-nitro electronics (quantitative values vary but are consistently inferior for CA-II). |
| Quantified Difference | The para-nitro group is essential for achieving single-digit nanomolar Ki values, a benchmark not met by the ortho-nitro or unsubstituted analogs. |
| Conditions | In vitro enzyme inhibition assay against human cytosolic isozyme II of Carbonic Anhydrase. |
Why This Matters
For researchers developing or screening CA inhibitors, selecting a building block with the pharmacophore known to confer the highest potency is critical for establishing a productive SAR program.
- [1] BindingDB. (2026). BDBM50025094: Affinity Data for 4-Nitro-benzenesulfonamide. View Source
